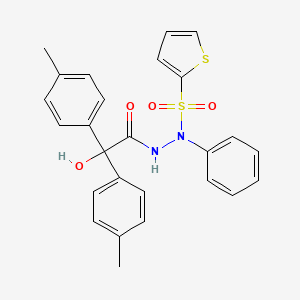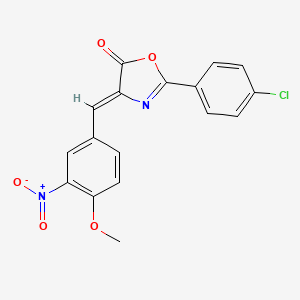
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-(thiophen-2-ylsulfonyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including hydroxyl, phenyl, and thienylsulfonyl groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine to form the hydrazide intermediate.
Introduction of the thienylsulfonyl group: Using a sulfonyl chloride derivative to introduce the thienylsulfonyl group.
Final coupling reaction: Combining the intermediate with 2,2-bis(4-methylphenyl)acetohydrazide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials or as a component in specialized coatings or polymers.
作用机制
The mechanism of action of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a catalyst or reactant in various reactions.
相似化合物的比较
Similar Compounds
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETOHYDRAZIDE: Lacks the thienylsulfonyl group.
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYLACETOHYDRAZIDE: Lacks the thienylsulfonyl group but includes the phenyl group.
Uniqueness
The presence of the thienylsulfonyl group in 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.
属性
分子式 |
C26H24N2O4S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-thiophen-2-ylsulfonylacetohydrazide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-10-14-21(15-11-19)26(30,22-16-12-20(2)13-17-22)25(29)27-28(23-7-4-3-5-8-23)34(31,32)24-9-6-18-33-24/h3-18,30H,1-2H3,(H,27,29) |
InChI 键 |
QWBGDAZQXDEDEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948540.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
